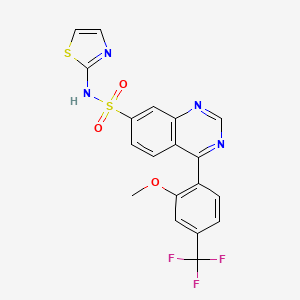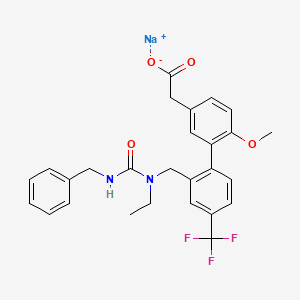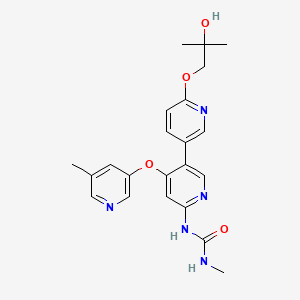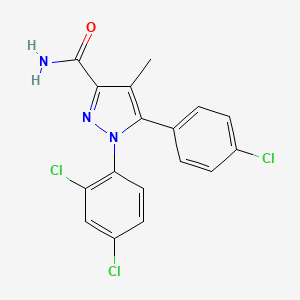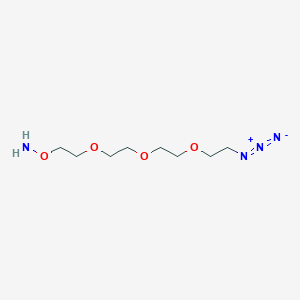
Aminooxy-PEG3-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminooxy-PEG3-azide is a compound that contains both an aminooxy group and an azide group. It is a polyethylene glycol (PEG) derivative, which increases its solubility in aqueous media. The azide group is reactive with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The aminooxy group can be used in bioconjugation, reacting with aldehydes to form oxime bonds or hydroxylamine linkages if a reductant is used .
Mecanismo De Acción
Target of Action
Aminooxy-PEG3-azide is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The compound’s primary targets are molecules containing Alkyne groups , DBCO , or BCN groups .
Mode of Action
This compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction can also occur with molecules containing DBCO or BCN groups through a process known as Strain-promoted alkyne-azide cycloaddition (SPAAC) .
Biochemical Pathways
The compound’s action primarily affects the intracellular ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The result is the selective degradation of target proteins .
Pharmacokinetics
It’s known that the compound’shydrophilic PEG spacer increases its solubility in aqueous media , which could potentially impact its absorption and distribution within the body.
Result of Action
The primary result of this compound’s action is the formation of a stable triazole linkage . This occurs when the compound’s azide group reacts with alkyne, BCN, or DBCO groups via Click Chemistry . The aminooxy group can also be used in bioconjugation, reacting with an aldehyde to form an oxime bond .
Action Environment
It’s worth noting that the compound is recommended for immediate use (within 1 week) due to its reactive and sensitive nature .
Análisis Bioquímico
Biochemical Properties
Aminooxy-PEG3-azide plays a significant role in biochemical reactions . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Molecular Mechanism
This compound is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aminooxy-PEG3-azide is synthesized through a series of chemical reactions involving the functionalization of PEG with aminooxy and azide groups. The process typically involves the following steps:
PEG Functionalization: PEG is first functionalized with an aminooxy group. This can be achieved by reacting PEG with an aminooxy-containing reagent under controlled conditions.
Azide Introduction: The aminooxy-functionalized PEG is then reacted with an azide-containing reagent to introduce the azide group. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Functionalization: Large quantities of PEG are functionalized with aminooxy groups using industrial-scale reactors.
Azide Introduction: The functionalized PEG is then reacted with azide-containing reagents in large reactors, often using continuous flow chemistry to ensure efficient and consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Aminooxy-PEG3-azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkyne, BCN, and DBCO to form stable triazole linkages via CuAAC or SPAAC reactions
Bioconjugation Reactions: The aminooxy group reacts with aldehydes to form oxime bonds. .
Common Reagents and Conditions
CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts for CuAAC reactions.
SPAAC Reactions: Strain-promoted reactions do not require a catalyst and are performed under mild conditions.
Bioconjugation: Aldehydes are used as reactants, and the reactions are typically carried out in aqueous media at neutral pH
Major Products Formed
Triazole Linkages: Formed from the reaction of the azide group with alkyne, BCN, or DBCO.
Oxime Bonds: Formed from the reaction of the aminooxy group with aldehydes.
Hydroxylamine Linkages: Formed from the reaction of the aminooxy group with aldehydes in the presence of a reductant
Aplicaciones Científicas De Investigación
Aminooxy-PEG3-azide has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker in Click Chemistry to create stable triazole linkages.
Biology: Employed in bioconjugation to attach biomolecules to PEG, enhancing their solubility and stability.
Medicine: Utilized in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras) for targeted drug delivery and protein degradation.
Industry: Applied in the production of PEGylated compounds for improved pharmacokinetics and reduced immunogenicity .
Comparación Con Compuestos Similares
Aminooxy-PEG3-azide is unique due to its dual functional groups and PEG spacer. Similar compounds include:
Aminooxy-PEG5-azide: Contains a longer PEG spacer, providing greater solubility and flexibility.
Azido-PEG5-succinimidyl carbonate: Contains an azide group and a succinimidyl carbonate group, used for bioconjugation.
DBCO-PEG4-alkyne: Contains a DBCO group and an alkyne group, used for strain-promoted Click Chemistry
These compounds share similar applications but differ in their functional groups and PEG spacers, providing varying degrees of solubility, flexibility, and reactivity.
Propiedades
IUPAC Name |
O-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O4/c9-12-11-1-2-13-3-4-14-5-6-15-7-8-16-10/h1-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRXFPCTWIFEOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCON)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


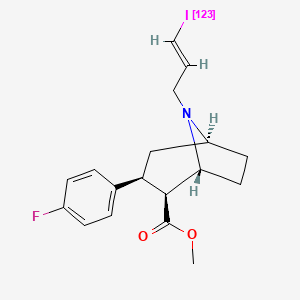

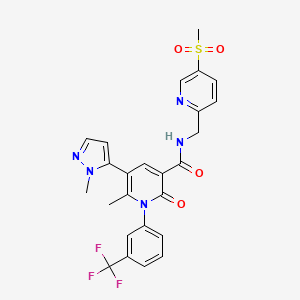
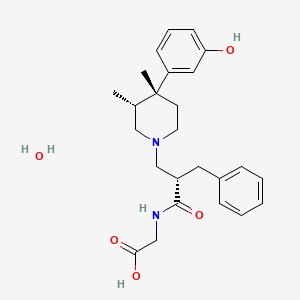
![1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide](/img/structure/B605360.png)
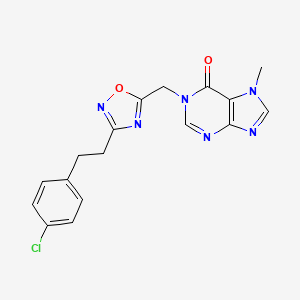
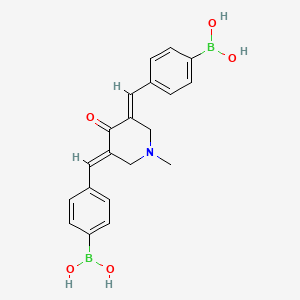
![sodium;2-[5-[2-[[ethyl(phenylmethoxycarbonyl)amino]methyl]-4-(trifluoromethyl)phenyl]pyridin-3-yl]acetate](/img/structure/B605368.png)
